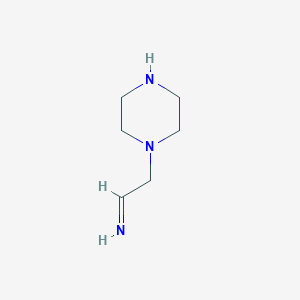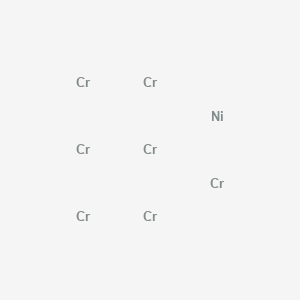
Chromium--nickel (7/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–nickel (7/1) is an alloy composed of chromium and nickel in a 7:1 ratio. This compound is known for its exceptional resistance to oxidation and corrosion, making it a valuable material in various industrial applications. The combination of chromium and nickel enhances the mechanical properties and stability of the alloy at high temperatures, making it suitable for use in harsh environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (7/1) involves the melting and alloying of chromium and nickel in the desired ratio. The process typically includes the following steps:
Melting: Chromium and nickel are melted together in an electric arc furnace or induction furnace at temperatures exceeding 1400°C.
Alloying: The molten metals are thoroughly mixed to ensure a homogeneous alloy composition.
Casting: The molten alloy is then cast into molds to form ingots or other desired shapes.
Cooling: The cast alloy is allowed to cool and solidify under controlled conditions to prevent the formation of unwanted phases.
Industrial Production Methods
In industrial settings, the production of chromium–nickel (7/1) often involves the use of advanced techniques such as vacuum induction melting (VIM) or vacuum arc remelting (VAR) to achieve high purity and uniformity. These methods help in minimizing impurities and ensuring the desired mechanical properties of the alloy.
Análisis De Reacciones Químicas
Types of Reactions
Chromium–nickel (7/1) undergoes various chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer when exposed to oxygen at high temperatures, enhancing its corrosion resistance.
Reduction: Chromium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: The alloy can participate in substitution reactions where other metals replace chromium or nickel in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas or carbon monoxide at high temperatures.
Substitution: Requires the presence of other metal ions and suitable reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Formation of chromium oxide (Cr2O3) and nickel oxide (NiO) layers.
Reduction: Production of pure chromium and nickel metals.
Substitution: Formation of new alloys with different metal compositions.
Aplicaciones Científicas De Investigación
Chromium–nickel (7/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and resistance to corrosion.
Biology: Employed in the development of biomedical implants and devices, owing to its biocompatibility and resistance to body fluids.
Medicine: Utilized in the production of surgical instruments and medical equipment that require high strength and corrosion resistance.
Industry: Widely used in the aerospace, automotive, and energy sectors for components that operate under high temperatures and corrosive environments.
Mecanismo De Acción
The mechanism by which chromium–nickel (7/1) exerts its effects is primarily through the formation of a stable oxide layer on its surface. This oxide layer acts as a barrier, preventing further oxidation and corrosion of the underlying metal. The molecular targets and pathways involved include:
Oxide Formation: The interaction of chromium and nickel with oxygen leads to the formation of chromium oxide and nickel oxide layers.
Corrosion Resistance: The protective oxide layer inhibits the penetration of corrosive agents, thereby enhancing the longevity of the alloy.
Comparación Con Compuestos Similares
Chromium–nickel (7/1) can be compared with other similar alloys, such as:
Chromium–nickel (80/20): Contains a higher proportion of nickel, offering greater ductility and resistance to high-temperature oxidation.
Chromium–nickel (60/16): Contains a lower proportion of chromium, providing a balance between corrosion resistance and mechanical strength.
Chromium–nickel–iron alloys: Incorporate iron to enhance mechanical properties and reduce costs.
Uniqueness
Chromium–nickel (7/1) is unique due to its specific ratio of chromium to nickel, which provides an optimal balance of corrosion resistance, mechanical strength, and high-temperature stability. This makes it particularly suitable for applications in extreme environments where other alloys may fail.
Conclusion
Chromium–nickel (7/1) is a versatile and valuable alloy with a wide range of applications in various fields. Its unique properties, including high corrosion resistance and mechanical strength, make it an essential material for scientific research and industrial use. The preparation methods, chemical reactions, and mechanisms of action further highlight its significance and potential for future advancements.
Propiedades
Número CAS |
874299-56-6 |
|---|---|
Fórmula molecular |
Cr7Ni |
Peso molecular |
422.67 g/mol |
Nombre IUPAC |
chromium;nickel |
InChI |
InChI=1S/7Cr.Ni |
Clave InChI |
QGKQNBNICVSYCE-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
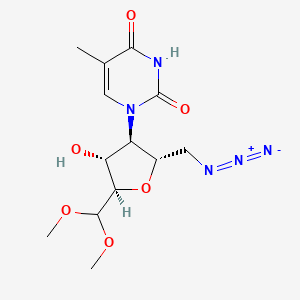
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
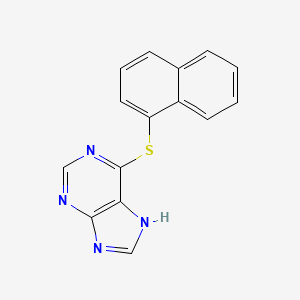

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
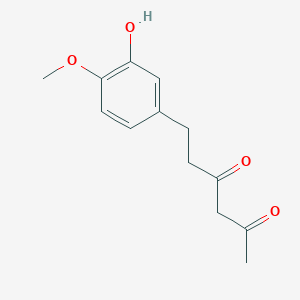
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
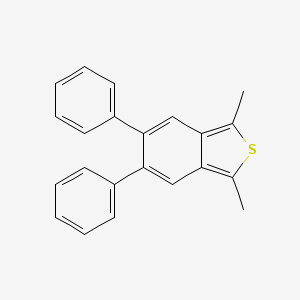

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
